N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

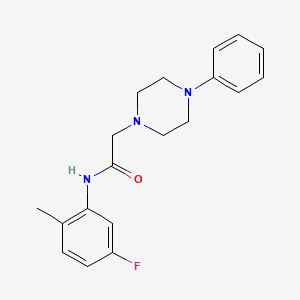

N-(5-Fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a piperazine-acetamide derivative characterized by a 5-fluoro-2-methylphenyl group attached to the acetamide nitrogen and a phenyl-substituted piperazine moiety. Its molecular formula is C₁₉H₂₁FN₃O, with a molecular weight of 327.4 g/mol (calculated from m/z [M+H]+ = 328.18) . Key structural features include:

- Acetamide aryl group: 5-fluoro-2-methylphenyl, introducing steric bulk and electron-withdrawing fluorine.

- Piperazine substituent: Phenyl group at the 4-position, contributing to lipophilicity and π-π interactions. Collision cross-section (CCS) predictions for adducts range from 180.5 Ų ([M+H]+) to 193.1 Ų ([M+Na]+), suggesting moderate molecular size and polarity .

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBUSVZERUNMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763126-53-0 | |

| Record name | N-(5-FLUORO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 5-fluoro-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-fluoro-2-methylphenyl)-2-chloroacetamide.

Piperazine Derivative Formation: The intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable solvent like dichloromethane to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide exhibits significant anticonvulsant activity in animal models. This suggests its potential utility in treating epilepsy and other seizure-related disorders.

Neurotransmitter Interaction

The compound may interact with various neurotransmitter systems, including:

- Serotonin receptors (5HT): Modulating these receptors can influence mood and anxiety levels.

- Dopamine receptors (D2): Affecting dopamine pathways may have implications for mood regulation and cognitive functions.

- Opioid receptors (kappa): Interaction with these receptors could provide insights into pain management strategies.

Case Studies

Several studies have evaluated the efficacy of this compound:

Study 1: Anticonvulsant Efficacy

A study conducted on rodent models demonstrated that this compound significantly reduced seizure frequency compared to control groups, indicating its potential as an anticonvulsant medication.

Study 2: Neurotransmitter Modulation

In vitro assays showed that this compound effectively modulated serotonin receptor activity, suggesting its role in managing anxiety and depression.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can influence pathways related to mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key analogs and their properties:

Key Observations:

- Molecular Weight : The target compound (327.4 g/mol) is lighter than analogs with bulkier substituents (e.g., 397.82 g/mol for the trifluoromethyl-chloro derivative) .

- Melting Points: Thiazole-containing analogs (e.g., compound 15, mp 269–270°C) exhibit lower melting points compared to non-heterocyclic derivatives (e.g., compound 12, mp 282–283°C), likely due to reduced crystallinity .

Anticonvulsant Activity:

- Compound 14 (2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide) demonstrated significant anticonvulsant effects in rodent models, attributed to the trifluoromethyl group’s metabolic stability and enhanced blood-brain barrier penetration .

- Compound 12 (N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide) showed moderate activity, suggesting that smaller substituents (methyl vs. phenyl) reduce potency .

Anti-Inflammatory and Analgesic Activity:

- Piperazine-acetamides with morpholine or pyrrolidine substituents (e.g., compounds in ) exhibited DPPH radical scavenging and COX-2 inhibition, highlighting the role of electron-donating groups in anti-inflammatory activity.

Anticancer Activity:

- Derivatives with quinazoline-sulfonyl groups (e.g., compounds 38–40 in ) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines, though the target compound lacks analogous data .

SAR Trends:

Acetamide Aryl Group :

- Electron-withdrawing groups (fluoro, nitro) improve metabolic stability but may reduce solubility.

- Bulky substituents (trifluoromethyl, chloro) enhance target affinity but increase molecular weight.

Piperazine Substituents :

- Phenyl groups improve lipophilicity and π-stacking with hydrophobic receptor pockets.

- Nitro or methoxy groups modulate electron density, affecting binding kinetics .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, a compound with the molecular formula CHFNO, has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant findings from diverse studies.

Structural Characteristics

The compound features a complex structure that includes a fluorinated aromatic ring and a piperazine moiety, which are common in many pharmacologically active agents. Its structural formula can be represented as follows:

- Molecular Formula : CHFNO

- SMILES Notation : CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=C3

- InChI Key : FOBUSVZERUNMSS-UHFFFAOYSA-N

Pharmacological Profile

1. Antiproliferative Activity

A study focusing on structurally related compounds reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, a series of diarylmethyl triazoles showed IC values ranging from 52 nM to 74 nM against breast cancer cell lines, demonstrating their potential as anticancer agents . Although direct studies on this compound are not available, these findings suggest a promising avenue for further exploration.

2. Receptor Interaction Studies

Research on similar compounds indicates that they may act as ligands for peripheral benzodiazepine receptors (PBR), which are involved in neuroprotection and neuroinflammation pathways. For instance, deuterated analogs of related compounds showed promising binding affinities with PBR, highlighting the importance of structural modifications in enhancing biological activity .

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 328.18196 | 180.5 |

| [M+Na]+ | 350.16390 | 193.1 |

| [M+NH₄]+ | 345.20850 | 187.3 |

| [M+K]+ | 366.13784 | 185.1 |

| [M-H]- | 326.16740 | 184.8 |

This table summarizes the predicted collision cross-section data relevant to the compound's mass spectrometry analysis, providing insights into its physical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution of 2-chloroacetamide intermediates with arylpiperazines. For example, refluxing 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide with 4-phenylpiperazine in acetonitrile/DMF (3:1 v/v) with triethylamine as a base for 8–12 hours yields the target compound. Recrystallization from ethanol-acetone mixtures improves purity .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.1 molar ratio of chloroacetamide to piperazine) to minimize unreacted starting material.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Spectroscopy : Use -NMR (DMSO-) to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine CH at δ 2.5–3.5 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm) .

- Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction (SHELX suite) to resolve bond lengths and angles, particularly for the acetamide and piperazine moieties .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Anticancer Screening : Use cervical cancer cell lines (e.g., HeLa) in MTT assays. A related piperazine-acetamide derivative (compound 5e) showed IC values of 12–15 µM, suggesting similar testing protocols .

- Receptor Binding : Screen for dopamine D receptor affinity via competitive radioligand assays, as arylpiperazine-acetamides often target CNS receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Variable Substituents : Systematically modify the fluorophenyl (e.g., substituent position) and piperazine (e.g., aryl vs. alkyl groups) moieties. Compare logP, IC, and receptor binding data .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., dopamine receptors). Validate with experimental binding assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : If one study reports anticancer activity but another shows no effect, consider variables like cell line specificity (e.g., cervical vs. breast cancer), assay conditions (e.g., serum concentration), or metabolite stability .

- Mitigation : Standardize protocols (e.g., ATP-based viability assays) and use orthogonal methods (e.g., apoptosis markers like Annexin V) to confirm results .

Q. How can crystallographic data inform solubility and formulation challenges?

- Insights from SHELX : Analyze crystal packing (e.g., hydrogen-bonding networks) to predict solubility. For example, intermolecular C–H···O interactions in related acetamides correlate with low aqueous solubility, necessitating co-solvents (e.g., PEG 400) .

- Salt Formation : Convert the free base to a hydrochloride salt (common for piperazines) to enhance bioavailability. Characterize salt forms via DSC and PXRD .

Q. What are the best practices for validating target engagement in vivo?

- Pharmacokinetics : Conduct bioavailability studies in rodents using LC-MS/MS to measure plasma concentrations. Piperazine derivatives often exhibit moderate half-lives (~4–6 hours), requiring dose optimization .

- Imaging : Use -labeled analogs for PET imaging to track brain penetration, leveraging the fluorine substituent’s radiolabeling potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.